molecular formula C22H22ClN3O2 B11413628 N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11413628
M. Wt: 395.9 g/mol
InChI Key: UYDXLKCAGBWSQT-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-EN-1-YL}acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure. Reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) may be used.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group. Reagents such as chlorobenzene and a suitable base (e.g., sodium hydride) may be used.

    Acetylation: The final step involves the introduction of the acetamide group. Acetic anhydride and a catalyst such as pyridine may be used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated derivatives or substituted amides.

Scientific Research Applications

N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
  • N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
  • N-(3-Bromophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C22H22ClN3O2/c23-17-10-7-11-18(14-17)24-19(27)15-26-21(28)20(16-8-3-1-4-9-16)25-22(26)12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,24,27)

InChI Key

UYDXLKCAGBWSQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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